4-(烯丙基氨甲酰)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

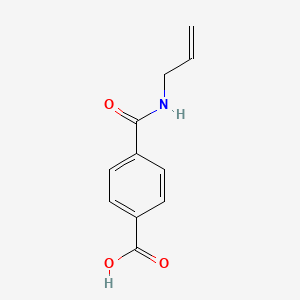

4-(Allylcarbamoyl)benzoic acid is a derivative of benzoic acid, which is an organic compound described by the chemical formula C6H5COOH . It consists of a carboxyl group attached to a benzene ring . The term ‘benzoate’ refers to the esters and salts of C6H5COOH .

Synthesis Analysis

The synthesis of benzoic acid derivatives involves various methods. For instance, benzoic acid can be synthesized through the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates . Another method involves reacting tri-chlorotoluene with calcium hydroxide in the presence of water, and treating the calcium benzoate product with hydrochloric acid . A study has reported the synthesis of benzoate compounds using 4-aminobenzoic acid as a starting material . The process involved three steps: alkylation, esterification, and alkylation .Chemical Reactions Analysis

Benzoic acid, the parent compound of 4-(Allylcarbamoyl)benzoic acid, can undergo various chemical reactions. For example, it can undergo an acid-base reaction, converting some compounds from neutral to ionic forms . Another study reported the reaction of benzoic acid with hydroxyl radicals in both gas and aqueous phases .Physical And Chemical Properties Analysis

Benzoic acid, the parent compound of 4-(Allylcarbamoyl)benzoic acid, is a colorless crystalline solid . It has a faintly pleasant odor due to the presence of the aromatic ring . At a temperature of 130 °C, the density of this compound reduces to 1.075 grams per cubic centimeter . It is soluble in water, and the solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .科学研究应用

分析化学应用

- 苯甲酸衍生物的检测和分析:苯甲酸及其衍生物,包括 4-(烯丙基氨基甲酰基)苯甲酸,由于作为防腐剂和中间体的广泛应用,在食品、环境和制药领域得到广泛分析。表面增强拉曼散射与微萃取方法相结合等技术已应用于碳酸饮料中苯甲酸的快速检测,展示了分析方法在确保食品安全和符合法规方面的重要性(蔡等人,2018)。

材料科学应用

- 聚合物-稀土配合物:利用芳基羧酸官能化聚苯乙烯和 Tb(III) 离子制备、结构和荧光发射的研究表明,苯甲酸衍生物在开发具有增强光学性质的新型材料方面具有潜力(高等人,2012)。

环境研究

- 氧化和降解研究:已经研究了苯甲酸在掺硼金刚石电极上的电化学氧化,提供了苯甲酸衍生物在水处理过程中的潜在环境影响和降解途径的见解(蒙蒂亚等人,2002)。

- 光催化降解:苯甲酸在 TiO2 悬浮液中的光催化降解突出了高级氧化工艺在减轻有机污染物(包括苯甲酸衍生物)的环境影响中的作用(维莱格拉基和曼扎维诺斯,2008)。

作用机制

Target of Action

It is structurally similar to benzoic acid, which is known to have antimicrobial properties . Benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

Based on its structural similarity to benzoic acid and aminosalicylic acid, it may inhibit folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Benzoic acid derivatives are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .

Pharmacokinetics

Based on its structural similarity to aminosalicylic acid, it may have a short serum half-life of one hour for the free drug . The two major considerations in the clinical pharmacology of aminosalicylic acid are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug .

Result of Action

Based on its structural similarity to benzoic acid, it may have antimicrobial properties .

Action Environment

The action, efficacy, and stability of 4-(Allylcarbamoyl)benzoic acid may be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, which in turn could influence its absorption and distribution within the body .

安全和危害

未来方向

There are several potential future directions for the study and application of benzoic acid and its derivatives. For instance, 4-Hydroxybenzoic acid has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Another study found that biochar addition into the soil can reduce the generation and release of benzoic acid from soybean root, which has a positive effect on alleviating allelopathy .

属性

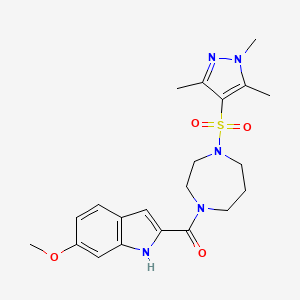

IUPAC Name |

4-(prop-2-enylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKITGCCWDTUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allylcarbamoyl)benzoic acid | |

CAS RN |

1085698-16-3 |

Source

|

| Record name | 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2826560.png)

![2-methanesulfonyl-5-methyl-N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2826572.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2826574.png)

methanone](/img/structure/B2826575.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)

![Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate](/img/structure/B2826584.png)